molecular formula C11H20N2O B1417355 1-(1-Methylpiperidin-4-yl)piperidin-4-one CAS No. 1096339-75-1

1-(1-Methylpiperidin-4-yl)piperidin-4-one

Cat. No. B1417355
CAS RN: 1096339-75-1
M. Wt: 196.29 g/mol
InChI Key: ZVOXFJQPAJRFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1-Methylpiperidin-4-yl)piperidin-4-one” is a chemical compound that is widely used in the artificial fibre industry. It is polymerizable and used as nylon precursors . It has excellent applications as solvents and as intermediates for organic synthesis . It is also used in the aqueous carrier medium and amide penetrants in inks and water-soluble paints .


Synthesis Analysis

Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The pipiridone analogs that are synthesized have been bio-assayed for their varied activity .


Molecular Structure Analysis

The molecular structure of “1-(1-Methylpiperidin-4-yl)piperidin-4-one” can be represented by the IUPAC name 1-methyl-4-(1-methylpiperidin-4-yl)piperazine . The InChI code is 1S/C11H23N3/c1-12-5-3-11(4-6-12)14-9-7-13(2)8-10-14/h11H,3-10H2,1-2H3 . The molecular formula is C11H23N3 and the molecular weight is 197.32 g/mol .


Chemical Reactions Analysis

The reaction of the free base form of PHP with [11C]methyl trifluoromethanesulfonate at room temperature in N,N-dimethylformamide, followed by high-performance liquid chromatography (HPLC) purification, provided [11C]PMP in 57% radiochemical yield, > 99% radiochemical purity, and > 1500 Ci/mmol at the end of synthesis .


Physical And Chemical Properties Analysis

The physical form of “1-(1-Methylpiperidin-4-yl)piperidin-4-one” is solid . The molecular weight is 197.32 g/mol . The XLogP3-AA is 0.7 , which indicates its lipophilicity. It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 1 rotatable bond count . The topological polar surface area is 9.7 Ų , which indicates its polarity.

Mechanism of Action

Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been bio-assayed for their varied activity .

Safety and Hazards

“1-(1-Methylpiperidin-4-yl)piperidin-4-one” causes severe skin burns and eye damage . It also causes serious eye damage . The safety information includes hazard statements H314-H302+H312 .

Future Directions

The future directions of “1-(1-Methylpiperidin-4-yl)piperidin-4-one” could be in the synthesis of larger molecules with diverse properties and applications . It could also be used in the preparation of Pyrazolo Estratrienes as inhibitors of 17-HSD1 .

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-12-6-2-10(3-7-12)13-8-4-11(14)5-9-13/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOXFJQPAJRFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Methylpiperidin-4-yl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(1-Methylpiperidin-4-yl)piperidin-4-one
Reactant of Route 3
Reactant of Route 3
1-(1-Methylpiperidin-4-yl)piperidin-4-one
Reactant of Route 4
Reactant of Route 4
1-(1-Methylpiperidin-4-yl)piperidin-4-one
Reactant of Route 5
Reactant of Route 5
1-(1-Methylpiperidin-4-yl)piperidin-4-one
Reactant of Route 6
Reactant of Route 6
1-(1-Methylpiperidin-4-yl)piperidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.